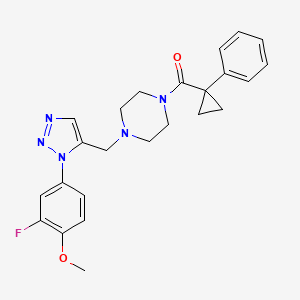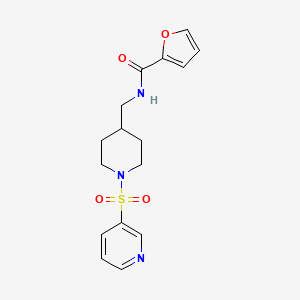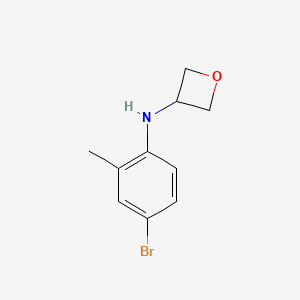![molecular formula C10H17N3O B3017604 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol CAS No. 1524225-33-9](/img/structure/B3017604.png)
2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
Pyrazole derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, are valuable as building blocks in the synthesis of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, indicating a potential for "2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol" in similar syntheses (Gomaa & Ali, 2020).
Antimicrobial and Anticancer Applications
Pyrazoline derivatives have been found to possess diverse biological properties, including antimicrobial and anticancer activities. This suggests that "this compound" could potentially be explored for similar therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Drug-Delivery Systems
Cyclodextrin inclusion complexes with antibiotics and antibacterial agents, including improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity, could be potential applications for "this compound" if it exhibits similar properties for forming inclusion complexes (Boczar & Michalska, 2022).
Neurodegenerative Disorders
Pyrazolines are known for their neuroprotective properties and ability to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This indicates a potential research direction for "this compound" in the management of these diseases (Ahsan et al., 2022).
Inhibition of Monoamine Oxidase
Pyrazoline derivatives have been recognized as promising scaffolds for the inhibition of Monoamine oxidase (MAO), which is crucial in the treatment of various psychiatric and neurodegenerative disorders. This suggests another potential therapeutic application area for "this compound" (Mathew, Suresh, Anbazhagan, & Mathew, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such as nicotinamide phosphoribosyltransferase (nampt) and tubulin . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining the structure of the cell and cell division .
Mode of Action
For instance, some compounds inhibit NAMPT, leading to a decrease in the production of NAD+, which in turn affects various cellular processes . Other compounds inhibit tubulin polymerization, disrupting the formation of microtubules and affecting cell division .
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect the nad+ salvage pathway and the microtubule formation pathway . The downstream effects of these disruptions could include altered metabolism and cell division.
Pharmacokinetics
Similar compounds have been found to have issues with cytochrome p450 (cyp) direct inhibition (di), which were resolved through modulation of lipophilicity .
Result of Action
Similar compounds have been found to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-8(6-11-13)12-9-4-2-3-5-10(9)14/h6-7,9-10,12,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQQSKMIEYFHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)






![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)



